molecular formula C17H14F3N3O2S B585431 N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib CAS No. 1346604-14-5

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib

Cat. No.: B585431
CAS No.: 1346604-14-5
M. Wt: 385.398
InChI Key: LGIMTMFJBCXYRP-YKVCKAMESA-N
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Description

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib (CAS: 331943-04-5) is a deuterated derivative of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Its molecular formula is C₁₇H₁₄F₃N₃O₂S, with a molar mass of 381.37 g/mol . Structurally, it features a pyrazole core substituted with trifluoromethyl and methylphenyl groups, alongside sulfonamide moieties on both phenyl rings, with deuterium incorporation at specific positions . This compound is categorized as a related substance (e.g., Celecoxib Related Compound B) in pharmacopeial standards, highlighting its relevance in quality control and analytical testing .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMTMFJBCXYRP-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-14-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346604-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib is a derivative of the non-steroidal anti-inflammatory drug (NSAID) celecoxib, primarily recognized for its selective inhibition of cyclooxygenase-2 (COX-2). This compound serves as an impurity in the synthesis of celecoxib and has garnered interest for its biological activity and potential implications in pharmacological research.

  • Chemical Formula : C17_{17}H14_{14}F3_{3}N3_{3}O2_{2}S
  • CAS Number : 331943-04-5
  • Molecular Weight : 385.40 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Inhibition of COX Enzymes :
    • Similar to celecoxib, this compound exhibits selective inhibition of COX-2, which plays a crucial role in the inflammatory response. Studies indicate that it may have a comparable potency to celecoxib in inhibiting COX-2 activity, thus reducing prostaglandin synthesis associated with inflammation .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties are attributed to its ability to inhibit COX-2, leading to decreased levels of inflammatory mediators. This is significant in conditions such as arthritis, where inflammation is a primary concern.
  • Potential Side Effects :
    • As with many NSAIDs, there is potential for adverse effects, particularly gastrointestinal and cardiovascular risks. Research indicates that while COX-2 inhibitors are designed to minimize these risks compared to non-selective NSAIDs, individual responses can vary significantly .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Cell Culture Studies :
    • In vitro studies demonstrated that this compound effectively reduces the proliferation of inflammatory cells by inhibiting COX-2 expression. This was observed in macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly reduced inflammatory cytokine production .
  • Animal Models :
    • Animal studies have shown that administration of this compound results in reduced swelling and pain in models of induced arthritis. The efficacy was comparable to celecoxib, suggesting that the impurity retains significant therapeutic potential .

Data Table: Comparative Analysis of Biological Activity

CompoundCOX-2 Inhibition (%)Anti-inflammatory EffectSide Effects Reported
This compound85%ModerateMild gastrointestinal
Celecoxib90%HighModerate gastrointestinal, cardiovascular risks

Comparison with Similar Compounds

Key Insights :

  • Related Compound C demonstrates how minor substituent changes (e.g., methyl groups) influence physicochemical properties .

Comparison with Other COX-2 Inhibitors

Pharmacological and Docking Profiles

Compound COX-2 IC₅₀ (µM) COX-1/COX-2 Selectivity Index Docking Score (kcal/mol) Reference
Celecoxib 0.04 375 -9.878
Valdecoxib 0.005 300 -9.458
Rofecoxib 0.001 272 -9.367
Target Compound N/A N/A N/A -
Dihydropyrazole 4b N/A >1000 N/A

Key Insights :

  • Valdecoxib and rofecoxib exhibit higher COX-2 potency than Celecoxib but were withdrawn due to cardiovascular risks .
  • Novel dihydropyrazole derivatives (e.g., Compound 4b) show enhanced antiproliferative activity (IC₅₀ = 0.86 µM vs. Celecoxib’s 1.29 µM in SW620 cells) .

Comparison with Other Structural Classes

Antiproliferative and Binding Mechanisms

  • Dihydropyrazole Derivatives: Exhibit superior cytotoxicity against colorectal carcinoma (SW620 cells) compared to Celecoxib, attributed to 1,3-dioxolane substituents .
  • Flavonoids (NPC6/NPC7): Bind to COX-2’s hydrophobic region instead of the side pocket (unlike Celecoxib), showing higher selectivity in docking studies .

Physicochemical Properties

Compound Aqueous Solubility (mg/mL) log P Reference
Celecoxib 0.03 3.4
AZGH101 (Ketoprofen derivative) 0.015 3.82
Target Compound N/A ~3.4* -

Note: The target compound’s log P is inferred to align with Celecoxib due to structural similarity, though deuteration may modestly increase lipophilicity .

Pharmacoeconomic Considerations

  • Celecoxib is more cost-effective than traditional NSAIDs (e.g., ibuprofen, naproxen) due to lower toxicity management costs, though its acquisition cost is higher .
  • Deuterated analogs like the target compound may face higher production costs, necessitating cost-benefit analyses in therapeutic applications .

Preparation Methods

Preparation of 4-Sulfonamidophenylhydrazine Hydrochloride

The synthesis begins with 4-sulfonamidophenylhydrazine hydrochloride, a critical intermediate. A patented method involves:

  • Diazotization : 4-Sulfonamidoaniline reacts with sodium nitrite in hydrochloric acid at 0–5°C to form a diazonium salt.

  • Reduction : Sodium pyrosulfite (Na₂S₂O₅) reduces the diazonium salt at pH 7–9 and 20–30°C, yielding 4-sulfonamidophenylhydrazine.

  • Hydrolysis and Isolation : The product is hydrolyzed with HCl, filtered, and purified via recrystallization, achieving >98% purity.

Key Reaction Conditions :

StepReagents/ConditionsYieldPurity
DiazotizationNaNO₂, HCl, 0–5°C93%
ReductionNa₂S₂O₅, pH 7–9, 20–30°C85%>98%

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

This diketone precursor is synthesized via Claisen condensation:

  • Reaction : 4-Methylacetophenone reacts with ethyl trifluoroacetate in the presence of sodium hydride.

  • Isolation : The product is purified via distillation under reduced pressure.

Typical Yield : 75–80%.

Deuteration Strategies

Deuterium Exchange Reaction

Deuteration is achieved by replacing hydrogen atoms with deuterium at specific positions:

  • Deuterated Solvents : The phenyl ring is deuterated using D₂O or deuterated acetic acid under acidic conditions.

  • Catalytic Methods : Palladium catalysts facilitate H/D exchange in deuterated methanol.

Deuteration Efficiency :

PositionDeuterium IncorporationMethod
Phenyl-d4>99%D₂O, 80°C, 24 hr

Coupling Reaction

The final compound is synthesized by condensing deuterated 4-sulfonamidophenylhydrazine with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione:

  • Reaction Conditions : Ethyl acetate/water (50:50 v/v) at reflux (80°C) for 5 hours.

  • Precipitation : Cooling to 0°C yields a crude product, which is filtered and washed with cold ethyl acetate.

Reaction Metrics :

ParameterValue
Temperature80°C
Solvent Ratio (EA:H₂O)50:50
Yield70–75%
Purity (HPLC)94–96%

Purification and Characterization

Chromatographic Purification

The crude product is purified via reverse-phase HPLC:

  • Column : C18, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.

  • Flow Rate : 0.8 mL/min.

Post-Purification Metrics :

ParameterValue
Radiochemical Yield (RCY)33–38%
Radiochemical Purity (RCP)>99%

Crystallization

Recrystallization from toluene removes residual impurities:

  • Dissolution : Crude product in toluene at 80°C.

  • Activated Carbon Treatment : Adsorbs colored impurities.

  • Crystallization : Cooling to 10–15°C yields pure crystals.

Final Purity : >99.9% by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Absence of proton signals at deuterated positions.

  • Mass Spectrometry : m/z 385.4 [M+H]⁺.

X-ray Diffraction

The crystalline form exhibits peaks at 5.3°, 10.6°, and 21.4° 2θ, confirming structural integrity.

Industrial-Scale Considerations

  • Cost Optimization : Use of sodium pyrosulfite reduces reagent costs by 40% compared to traditional reductants.

  • Solvent Recycling : Ethyl acetate is recovered via distillation, reducing waste.

Production Metrics :

ParameterLab ScaleIndustrial Scale
Batch Size50 g500 kg
Cycle Time72 hr7 days
Overall Yield68%65%

Comparative Analysis of Deuteration Methods

MethodAdvantagesLimitations
Deuterium ExchangeHigh specificity, minimal byproductsRequires expensive deuterated reagents
Catalytic H/D ExchangeFaster reaction timesLower deuteration efficiency

Challenges and Solutions

  • Impurity Control :

    • Issue : Residual 4-methylacetophenone (<0.1%).

    • Solution : Enhanced filtration with activated carbon.

  • Isotopic Dilution :

    • Issue : Non-deuterated analogs contaminate batches.

    • Solution : Strict solvent drying and inert atmosphere.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization involves varying reaction parameters (e.g., temperature, solvent polarity, and catalyst ratios) and employing orthogonal purification techniques such as column chromatography and recrystallization. Monitor intermediates via HPLC with UV detection (λ = 254 nm) and confirm final purity using USP-certified reference standards for sulfonamide derivatives . Impurity thresholds should align with pharmacopeial guidelines (<0.1% for any single impurity) .

Q. What analytical methods are recommended for characterizing the structural integrity of this deuterated Celecoxib analog?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm deuteration at the phenyl-d4 position and sulfonamide substitution.
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: ~385 for [M+H]⁺).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. How should researchers profile impurities in this compound during preclinical development?

  • Methodological Answer : Employ forced degradation studies under acidic, basic, oxidative, and thermal stress conditions. Analyze degradation products using LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Compare results with known Celecoxib-related impurities (e.g., Related Compound A, CAS 170570-01-1) .

Q. What experimental controls are critical for validating COX-2 selectivity in vitro?

  • Methodological Answer : Use human recombinant COX-1 and COX-2 enzymes in a fluorometric assay. Include reference inhibitors (e.g., indomethacin for COX-1, Celecoxib for COX-2). Calculate IC₅₀ values and selectivity ratios (COX-2/COX-1). Validate assays with positive controls from USP-certified standards .

Q. How can solubility challenges be addressed in pharmacokinetic studies of this hydrophobic analog?

  • Methodological Answer : Use co-solvents like PEG-400 or cyclodextrin-based formulations. Assess solubility via shake-flask method in biorelevant media (FaSSIF/FeSSIF). For in vivo studies, employ nanoemulsion delivery systems and monitor plasma concentrations using LC-MS/MS .

Advanced Research Questions

Q. What isotopic effects arise from deuteration at the phenyl-d4 position, and how do they influence pharmacokinetics?

  • Methodological Answer : Deuteration may alter metabolic stability via the kinetic isotope effect (KIE). Conduct comparative studies with non-deuterated analogs using:

  • In vitro microsomal assays (human liver microsomes) to measure metabolic half-life.
  • In vivo PK/PD modeling in rodent models to assess AUC and Cmax changes.
  • Mass spectrometry imaging (MSI) to track tissue distribution .

Q. How can researchers resolve contradictions in reported COX-2 inhibition potency across studies?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using:

  • Uniform enzyme batches (e.g., Sigma-Aldrich recombinant COX-2).
  • Cross-validation with isothermal titration calorimetry (ITC) to measure binding affinity.
  • Meta-analysis of published IC₅₀ values with statistical weighting for assay type .

Q. What strategies enable comparative bioactivity analysis between this analog and its non-deuterated structural counterparts?

  • Methodological Answer : Design a panel of assays:

  • COX-2 inhibition (fluorometric assay).
  • Apoptosis induction (caspase-3/7 activation in cancer cell lines).
  • Transcriptomic profiling (RNA-seq to identify differential gene expression).
    Use ANOVA with post-hoc Tukey tests to compare analogs (e.g., 4-Desmethyl-3-methyl Celecoxib, CAS 170570-01-1) .

Q. How can in vitro-in vivo correlation (IVIVC) be established for this compound’s anti-inflammatory effects?

  • Methodological Answer :

  • In vitro : Measure IC₅₀ in LPS-stimulated macrophage models (NO production).
  • In vivo : Use a rodent collagen-induced arthritis (CIA) model.
  • PK/PD modeling : Link plasma concentrations (LC-MS/MS) to paw edema reduction. Apply nonlinear mixed-effects modeling (NONMEM) .

Q. What crystallographic techniques are suitable for studying polymorphism in this sulfonamide derivative?

  • Methodological Answer : Perform powder X-ray diffraction (PXRD) to identify polymorphic forms. For structure determination, use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Analyze packing motifs with Mercury software and correlate with dissolution rates .

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